Dimethomorph

Catalog No.
S567675
CAS No.
110488-70-5
M.F
C21H22ClNO4
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethomorph

CAS Number

110488-70-5

Product Name

Dimethomorph

IUPAC Name

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3

InChI Key

QNBTYORWCCMPQP-UHFFFAOYSA-N

SMILES

Array

solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500
Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine, dimethomorph, dimethomorph, (E)-, dimethomorph, (E)-isomer, dimethomorph, (Z)-, dimethomorph, (Z)-isomer

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC

The exact mass of the compound Dimethomorph is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water (mg/l at 20 °c): 81.1 at ph 4; 49.2 at ph 7; 41.8 at ph 9solubility (g/l at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for e,z, in g/l)solubility of z-isomer (g/l, 20-23 °c): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. solublity of e-isomer: in acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of morpholine fungicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethomorph (CAS 110488-70-5) is a systemic cinnamic acid amide (CAA) fungicide primarily utilized in agricultural procurement for the targeted control of oomycete pathogens. Unlike broad-spectrum contact fungicides, dimethomorph delivers translaminar and local systemic activity by specifically disrupting the cellulose synthase complex (CesA3) required for oomycete cell wall formation [1]. From a handling and formulation baseline, it is a crystalline solid with low aqueous solubility (approximately 18 mg/L at pH 7) and high hydrolytic stability, making it highly suitable for suspension concentrates and water-dispersible granules[REFS-1, REFS-2]. Commercial technical-grade dimethomorph is typically supplied as a mixture of E- and Z-isomers, a critical procurement factor since stereochemistry directly dictates its biological efficacy[2].

Generic substitution of dimethomorph with older systemic benchmarks, such as the phenylamide metalaxyl, frequently fails in modern agricultural applications due to widespread, high-level target-site resistance in Phytophthora infestans populations [1]. Because metalaxyl targets RNA polymerase while dimethomorph targets cell wall biosynthesis, they are not functionally interchangeable in resistance management programs. Furthermore, substituting dimethomorph with non-systemic contact protectants like mancozeb sacrifices post-infection curative properties. Finally, procurement must account for stereochemical purity and formulation stability; ignoring the E/Z isomer ratio leads to product failure, as only the Z-isomer possesses intrinsic fungicidal activity, and unstabilized formulations can undergo rapid UV-induced Z-to-E photoisomerization[2].

Efficacy Retention Against Metalaxyl-Resistant Pathogens

Dimethomorph provides a distinct procurement advantage in regions with established phenylamide resistance. In comparative assays against Phytophthora infestans isolates, dimethomorph maintained a stable baseline EC50 of 0.0627 µg/mL, whereas metalaxyl-resistant strains exhibited EC50 values exceeding 500 µg/mL [1]. This represents a resistance factor of over 100,000-fold for metalaxyl, while dimethomorph retained full efficacy without cross-resistance [1].

Evidence DimensionIn vitro fungicidal efficacy (EC50) against resistant P. infestans
Target Compound Data~0.06 µg/mL
Comparator Or BaselineMetalaxyl: >500 µg/mL
Quantified Difference>7,900-fold superior efficacy in resistant strains
ConditionsMycelial radial growth assay on fungicide-amended agar

Forces the selection of dimethomorph over metalaxyl in procurement for late blight management where phenylamide resistance is documented.

Stereospecific Activity and Photoisomerization Sensitivity

The fungicidal activity of dimethomorph is strictly stereospecific. While commercial technical material is often a ~1:1 mixture of E and Z isomers, only the Z-isomer is intrinsically active against oomycete targets [1]. Upon UV or light irradiation, the active Z-isomer readily converts to the inactive E-isomer, leading to a complete loss of field efficacy if not properly formulated [1]. Procurement specifications must therefore prioritize technical grades with verified Z-isomer content and formulations incorporating UV-stabilizing agents (such as fosetyl-aluminum) to inhibit this degradation pathway [1].

Evidence DimensionIntrinsic fungicidal activity
Target Compound DataZ-isomer: Biologically active
Comparator Or BaselineE-isomer: Inactive
Quantified DifferenceBinary difference (Active vs. Inactive)
ConditionsPost-irradiation field and in vitro efficacy testing

Dictates that buyers must source properly stabilized formulations and verify E/Z ratios rather than purchasing generic, unstabilized technical material.

Aqueous Solubility Enhancement via Cyclodextrin Complexation

A major formulation challenge for dimethomorph is its low baseline water solubility, which historically required organic solvents. However, complexation with beta-cyclodextrin significantly enhances its processability for green, water-based formulations. In phase-solubility experiments, the addition of 6 mM beta-cyclodextrin increased the aqueous solubility of dimethomorph from 0.48 mM to 0.97 mM [1]. This 2-fold increase allows formulators to develop environmentally friendly, zero-VOC aqueous suspensions that maintain high bioavailability[1].

Evidence DimensionAqueous solubility
Target Compound DataDimethomorph with 6 mM beta-cyclodextrin: 0.97 mM
Comparator Or BaselineUncomplexed dimethomorph: 0.48 mM
Quantified Difference2-fold increase in water solubility
ConditionsAqueous phase-solubility method at standard temperature

Enables manufacturers to procure dimethomorph for next-generation, solvent-free liquid formulations that meet strict environmental regulations.

Resistance Management in Solanaceous Crop Protection

Dimethomorph is the definitive choice for integration into spray programs targeting Phytophthora infestans (late blight) where metalaxyl resistance is established. Its unique cell-wall-targeting mechanism ensures no cross-resistance, making it a critical rotational partner for maintaining crop yields in high-disease-pressure environments [1].

Development of Zero-VOC Water-Based Fungicides

Due to its compatibility with beta-cyclodextrin complexation, dimethomorph is highly suitable for manufacturers developing green, water-based pesticide formulations. This approach doubles its aqueous solubility, eliminating the need for volatile organic solvents while preserving translaminar efficacy[2].

Translaminar and Curative Formulation Design

Unlike strictly contact-based alternatives like mancozeb, dimethomorph penetrates plant cuticles to provide local systemic (translaminar) protection. It is ideal for co-formulation with contact fungicides to create products that offer both external barrier protection and internal curative action against encysting zoospores [3].

Physical Description

Colorless odorless solid; [Merck Index]

Color/Form

Colorless to grey crystalline powder

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

387.1237359 Da

Monoisotopic Mass

387.1237359 Da

Heavy Atom Count

27

Density

Bulk density: 1318 kg/cu m (20 °C)

LogP

2.68 (LogP)
log Kow = 2.63 (E)-isomer; 2.73 (Z)-isomer (both 20 °C)

Odor

Odorless

Melting Point

127-148 °C
MP: 125-149 °C

UNII

37V7980RBV

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.

Vapor Pressure

0.00000001 [mmHg]
Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C)
7.39X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

110488-70-5

Absorption Distribution and Excretion

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. For all treatment protocols, most (80-90%) of the radiolabel administered was excreted in the feces. A considerably smaller amount (6-16%) was excreted in the urine and only minimal levels (0.1-0.4%) were detected in the organs and tissues. Rapid absorption may be inferred by the rapid excretion of metabolites in the urine and bile. Saturation of absorption following single high doses (500 mg/kg) was indicated by large amounts (50%) of radioactivity in the feces being associated with parent compound. For low- or highdose treatment, urinary excretion in female rats tended to be greater (up to 2-fold in low-dose rats) than that of male rats. Retention of dimethomorph or (14)C-dimethomorph-derived radioactivity was generally 1% for most tissues although the liver exhibited slightly higher levels (1.4%) and higher levels in the gastrointestinal tract organs were due to radioactivity in the lumenal contents.

Metabolism Metabolites

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ... Urinary metabolites resulted from demethylation of the dimethoxyphenyl ring and oxidation of the morpholine ring. ...Biliary metabolites accounted for most of the fecal excretion following low-dose treatment. The major biliary metabolites were glucuronides of one and possibly two of the compounds produced by demethylation of the dimethoxyphenyl ring. The report provided a proposed metabolic pathway for dimethomorph.
In rats, the major route of metabolism is demethylation of one of the dimethoxy groups or by oxidation of one of the CH2 groups (ortho- or meta-position) of the morpholine ring.

Associated Chemicals

E-Dimethomorph; 113210-97-2
Z-Dimethomorph; 113210-98-3

Wikipedia

Dimethomorph

Biological Half Life

Rat Oral administration of dimethomorph (10 mg/kg single dose; 10 mg/kg 14-day repeated dose; 10 mg/kg 7-day repeated dose; 500 mg/kg single dose) results in rapid excretion into the urine and feces of rats. ...Biliary excretion exhibited first-order kinetics with a lowdose (10 mg/kg) half-life of approximately three hours and a high-dose (500 mg/kg) half-life of 11 hours for males and about 6 hours for females.

Use Classification

Fungicides

Methods of Manufacturing

Dimethomorph is produced by Friedel-Crafts acylation of 1,2-dimethoxybenzene with 4-chlorobenzoyl chloride, followed by condensation with triethyl phosphonoacetate in the presence of a base such as sodium hydride in dimethoxyethane. The resulting ethyl cinnamate is then converted to the correspondingmorpholide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies dimethomorph (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.
Fungicidal activity is primarily associated with the Z isomer.
Only the (Z)- isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the (E)-isomer in practice.
Composition: (E) isomer to (Z) isomer ratio is 1:1.

Analytic Laboratory Methods

An analytical method for the determination of dimethomorph [(E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine] residues in dried hops was developed utilizing liquid-liquid partitioning, automated gel permeation chromatography (GPC), Florisil and aminopropyl solid phase extraction (SPE) column cleanups, and gas chromatography (GC) with mass selective detection (MSD). Method validation recoveries from dried hops ranged from 79 to 103% over four levels of fortification (0.1, 1.0, 5.0, and 20 ppm). Control and dimethomorph-treated hop samples collected from three field sites had residue levels of <0.10 and 4.06-17.32 ppm, respectively. The method was validated to the limit of quantitation at 0.10 ppm. The limit of detection for this method was 0.045 ppm.
Product analysis by high performance liquid chromatography.

Storage Conditions

Store in secure, well ventilated building away from food and feed and out of reach of children.
Do not contaminate water, food or feed by storage or disposal. ... Store in a cool, well-ventilated area. Do not allow to become overheated in storage. Keep container closed when not in use. /Acrobat 50WP Fungicide/

Interactions

... /It was reported/ that a mixture of widely used pesticides can produce combined AR antagonist effects that exceed the responses elicited by the most potent component alone in a predictable manner.

Stability Shelf Life

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight.

Dates

Last modified: 08-15-2023

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